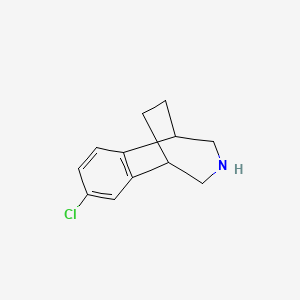

1,5-Ethano-1H-3-benzazepine, 7-chloro-2,3,4,5-tetrahydro-

Description

1,5-Ethano-1H-3-benzazepine, 7-chloro-2,3,4,5-tetrahydro- (hereafter referred to as "7-chloro-1,5-ethano-benzazepine") is a bicyclic heterocyclic compound featuring a benzazepine core fused with a 1,5-ethano bridge.

Properties

CAS No. |

832089-02-8 |

|---|---|

Molecular Formula |

C12H14ClN |

Molecular Weight |

207.70 g/mol |

IUPAC Name |

4-chloro-10-azatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene |

InChI |

InChI=1S/C12H14ClN/c13-10-3-4-11-8-1-2-9(7-14-6-8)12(11)5-10/h3-5,8-9,14H,1-2,6-7H2 |

InChI Key |

CJDNFJWBWKEHEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CNCC1C3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Methyl 2-amido-5-chlorobenzoate and Ethyl 4-bromobutyrate (One-Pot Cyclization)

A patented method describes a streamlined process reducing multiple steps into a single controlled sequence by temperature regulation:

- Step 1: Methyl 2-amido-5-chlorobenzoate is dissolved in an aprotic solvent such as acetonitrile, toluene, DMF, or dioxane.

- Step 2: A strong base (e.g., sodium methylate, sodium ethylate, sodium tert-butoxide, or potassium tert-butoxide) is added at low temperature (-20 to 20 °C).

- Step 3: Ethyl 4-bromobutyrate is added dropwise under low temperature, allowing formation of a secondary amine intermediate.

- Step 4: The reaction temperature is raised to 80–150 °C to induce Dieckmann condensation, yielding a cyclized intermediate mixture.

- Step 5: The mixture is hydrolyzed in dilute sulfuric acid, then neutralized to pH 7–8 with alkali (NaOH or KOH), precipitating the target compound 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.

This method offers advantages such as fewer reaction steps, higher purity, improved yield, and cost-effectiveness due to simplified operation and processing.

Multi-Step Synthesis via 4-(4-Chloroanilino)-4-ketobutyric Acid Intermediate

Another method involves a more classical multi-step approach:

- Step A: 4-Chloroaniline reacts with succinic anhydride in an organic solvent under reflux (4–8 hours) to form 4-(4-chloroanilino)-4-ketobutyric acid.

- Step B: This intermediate is dissolved in ethylene dichloride and treated with anhydrous aluminum chloride (AlCl3) at 55–70 °C for 4–6 hours, inducing cyclization to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-diketone.

- Step C: The diketone undergoes condensation with ethylene glycol and p-toluenesulfonic acid under reflux in toluene or dimethylbenzene to yield a ketone-ethylene glycol acetal intermediate.

- Step D: Finally, reduction with sodium borohydride and boron trifluoride etherate in tetrahydrofuran under nitrogen atmosphere at controlled temperatures (below 30 °C) furnishes 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.

This route is well-characterized by careful control of stoichiometry (AlCl3 equivalents between 2.5 and 3.0) and temperature to ensure reaction completeness and product purity.

Preparation of Tolvaptan Intermediates (7-chloro-5-oxo Benzazepine Derivatives)

Tolvaptan synthesis intermediates share structural similarity with 1,5-ethano-1H-3-benzazepine derivatives:

- Potassium tetrabutoxide in toluene at 70 °C is used to cyclize methyl 5-chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]aminobenzoate to a tetrahydrobenzazepine intermediate.

- Acidic hydrolysis with 80% sulfuric acid at 75 °C followed by neutralization yields 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.

- This process highlights the utility of strong bases and acid-mediated hydrolysis in benzazepine synthesis.

Comparative Data Table of Key Preparation Methods

Research Findings and Analysis

- Temperature control is critical in all methods to optimize reaction kinetics, selectivity, and yield.

- Use of aprotic solvents and strong bases facilitates nucleophilic substitution and intramolecular cyclization.

- Acidic hydrolysis steps are essential to remove protecting groups or convert intermediates into the final benzazepine core.

- The choice of starting materials influences the complexity and number of steps; methyl 2-amido-5-chlorobenzoate and ethyl 4-bromobutyrate enable a more direct synthesis.

- Aluminum chloride-mediated Friedel-Crafts acylation is a classical and effective approach for constructing the benzazepine ring.

- Purification techniques such as solvent extraction, filtration, and controlled crystallization are vital for obtaining high-purity products suitable for pharmaceutical applications.

- The synthetic routes are adaptable to produce various benzazepine derivatives by modifying substituents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the nitrogen-containing ring or to reduce any carbonyl groups present.

Substitution: Halogen substitution reactions can be performed to replace the chloro group with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzazepines.

Scientific Research Applications

1,5-Ethano-1H-3-benzazepine derivatives have been studied for their interactions with various biological targets:

- Dopamine Receptors: Compounds in this class have been shown to exhibit affinity for dopamine receptors, particularly D and D subtypes. This interaction suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

- Antidepressant Properties: Research indicates that certain derivatives may possess antidepressant-like effects in animal models. This activity is believed to be mediated through modulation of monoamine neurotransmitter systems .

Medicinal Chemistry Applications

The synthesis of 1,5-Ethano-1H-3-benzazepine derivatives has been a focus in medicinal chemistry due to their diverse pharmacological profiles. Some notable applications include:

- Neuroprotective Agents: Studies have suggested that these compounds may offer neuroprotective effects against excitotoxicity and oxidative stress, making them candidates for further development in neurodegenerative diseases .

- Antipsychotic Drugs: Given their interaction with dopamine receptors, these compounds are being explored as potential antipsychotic agents. Their ability to modulate dopaminergic signaling could lead to the development of new treatments with fewer side effects compared to existing therapies .

Case Study 1: Synthesis and Evaluation of Derivatives

A study investigated the synthesis of various derivatives of 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine and their biological evaluation. The synthesized compounds were tested for their binding affinity to dopamine receptors using radiolabeled ligand binding assays. The results indicated that certain derivatives exhibited high affinity for D receptors and showed promise as potential antipsychotics .

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of a specific derivative of 1,5-Ethano-1H-3-benzazepine in a model of oxidative stress-induced neuronal death. The compound demonstrated significant protective effects against cell death and reduced markers of oxidative damage, indicating its potential use in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine involves its interaction with specific molecular targets and pathways. For instance, it acts as a vasopressin V2 receptor antagonist, inhibiting the action of vasopressin and thereby affecting water reabsorption in the kidneys. This mechanism is particularly relevant in the treatment of conditions like polycystic kidney disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Tetrahydrobenzazepine/Benzoxazole Family

details six tetrahydrobenzoxolo[2,3-c]azocin/azepin-1-one derivatives, which share structural similarities with 7-chloro-1,5-ethano-benzazepine but differ in substituents and heteroatom placement. Key comparisons include:

| Compound Name | Substituent(s) | Yield (%) | Melting Point (°C) | Notable Spectral Features (IR, NMR) |

|---|---|---|---|---|

| kb-NB77-77 | 7-(tert-butyldimethylsilyloxy) | 91 | 209–212 | IR: νmax 3320 cm⁻¹ (OH), 1715 cm⁻¹ (C=O) |

| kb-NB77-56 | 7-methoxy | 74 | 261–263 | NMR: δ 3.92 (s, CH3O-C=O), 6.37–7.71 (Ar-H) |

| Target Compound | 7-chloro | N/A | N/A | Predicted higher lipophilicity vs. polar substituents |

- Chloro vs. However, oxygenated derivatives exhibit higher melting points (e.g., 261–264°C for 8-methoxy-kb-NB96-59), suggesting stronger intermolecular interactions .

Benzodiazepine Derivatives with 7-Chloro Substitution

and describe 7-chloro benzodiazepines, which differ from the target compound in ring architecture and functional groups:

| Compound Name | Core Structure | Key Features | Pharmacological Relevance |

|---|---|---|---|

| Arfendazam (CAS 37669-57-1) | 1,5-Benzodiazepine | Ethyl carboxylate, 4-oxo, 5-phenyl | Anxiolytic/anticonvulsant potential |

| 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | 1,4-Benzodiazepine | Predicted pKa 8.84, boiling point 309.9°C | Intermediate for CNS-active drugs |

| Target Compound | 1,5-Ethano-benzazepine | Rigid ethano bridge, no diazepine ring | Likely distinct receptor binding profile |

- Physicochemical Properties: The 7-chloro-1,4-benzodiazepine in has a predicted pKa of 8.84, suggesting moderate basicity, while the target compound’s properties remain uncharacterized but may vary due to ring strain from the ethano bridge .

Other Heterocyclic Analogues

- Imidazo-Benzodiazepinones: The compound in incorporates an oxadiazole moiety, likely improving metabolic stability but complicating synthesis due to multi-step functionalization .

Research Findings and Data Gaps

- Synthetic Yields : Oxygenated derivatives () show yields of 58–91%, whereas chloro-substituted analogs require further optimization.

- Biological Activity: While benzodiazepines () are well-studied for CNS effects, the ethano bridge in the target compound may redirect bioactivity toward novel targets (e.g., dopamine receptors) .

Biological Activity

1,5-Ethano-1H-3-benzazepine, 7-chloro-2,3,4,5-tetrahydro- (commonly referred to as 7-chloro-2,3,4,5-tetrahydro-1H-benzazepine) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through a review of various studies and findings.

- Chemical Formula : C12H14ClN

- Molecular Weight : 219.70 g/mol

- CAS Number : 11424311

The structure of the compound features a benzazepine core with a chlorine substituent at the 7-position and a saturated tetrahydro structure.

Research indicates that compounds similar to 7-chloro-2,3,4,5-tetrahydro-benzazepines may interact with various neurotransmitter systems. Specifically, they have been studied for their potential to modulate dopamine and serotonin receptors, which are crucial in treating psychiatric disorders and neurodegenerative diseases.

Pharmacological Studies

-

Dopamine Receptor Modulation :

- A study highlighted the ability of benzazepine derivatives to act as selective dopamine D2 receptor antagonists. This property suggests potential applications in treating conditions like schizophrenia and other psychotic disorders.

-

Serotonin Receptor Interactions :

- Another research effort focused on the interaction of benzazepines with serotonin receptors (5-HT). The findings indicated that these compounds could influence mood regulation and anxiety levels.

- Vasopressin Antagonism :

Case Study 1: Neuropharmacological Effects

A clinical trial examined the effects of a related benzazepine derivative on patients with treatment-resistant depression. Results showed significant improvement in depressive symptoms after administration over a six-week period. The mechanism was hypothesized to involve modulation of both serotonin and dopamine pathways.

Case Study 2: Cardiovascular Implications

In a study assessing the cardiovascular effects of tolvaptan (which includes the benzazepine structure), researchers found that it effectively reduced blood volume and improved cardiac function in patients with heart failure. This suggests that the biological activity of 7-chloro-2,3,4,5-tetrahydro-benzazepine may extend to cardiovascular benefits through its role as a vasopressin antagonist.

Data Summary

| Study Type | Focus Area | Findings |

|---|---|---|

| Pharmacological | Dopamine Receptor Modulation | Acts as selective D2 receptor antagonist |

| Pharmacological | Serotonin Receptor Interaction | Influences mood regulation; potential for anxiety treatment |

| Clinical Trial | Depression | Significant symptom improvement in treatment-resistant depression |

| Clinical Trial | Cardiovascular Effects | Reduces blood volume; improves cardiac function in heart failure patients |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.